molecular formula C14H11NO5 B12428002 Tolcapone D7

Tolcapone D7

Cat. No.: B12428002
M. Wt: 280.28 g/mol
InChI Key: MIQPIUSUKVNLNT-AAYPNNLASA-N
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Description

Tolcapone D7 is a deuterated form of tolcapone, a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). This enzyme plays a crucial role in the metabolism of catecholamines, including dopamine. This compound is primarily used in the treatment of Parkinson’s disease as an adjunct to levodopa/carbidopa therapy. By inhibiting COMT, this compound increases the availability of levodopa in the brain, thereby enhancing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tolcapone involves several steps, starting from the appropriate benzophenone derivative. The key steps include nitration, reduction, and methylation reactions. The nitration of 3,4-dihydroxybenzophenone yields 3,4-dihydroxy-5-nitrobenzophenone, which is then reduced to 3,4-dihydroxy-5-aminobenzophenone. This intermediate is subsequently methylated to produce tolcapone .

Industrial Production Methods

Industrial production of tolcapone follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, controlled reaction conditions, and efficient purification techniques to ensure the high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tolcapone undergoes several types of chemical reactions, including:

    Oxidation: Tolcapone can be oxidized to form various oxidation products.

    Reduction: The nitro group in tolcapone can be reduced to an amino group.

    Substitution: Tolcapone can undergo substitution reactions, particularly at the hydroxyl and nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzophenones and their derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

1. Adjunct Therapy for Parkinson's Disease

  • Indication : Tolcapone is indicated as an adjunct therapy for patients with idiopathic Parkinson's disease who experience motor fluctuations while on levodopa/carbidopa treatment. It is particularly beneficial for those who cannot tolerate other therapies .
  • Efficacy : Clinical studies have demonstrated that tolcapone effectively reduces "off" time and increases "on" time, leading to improved daily functioning and quality of life .

2. Case Studies

  • Randomized Controlled Trials : In a study involving 298 patients with parkinsonism not yet experiencing motor fluctuations, tolcapone significantly improved activities of daily living and motor function over 12 months compared to placebo .
  • Efficacy in Cognitive Function : Another study indicated that tolcapone improved cognitive function alongside motor symptoms, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) .

Research Applications

1. Pharmacokinetics and Drug Interaction Studies

  • Tolcapone's ability to alter the pharmacokinetics of levodopa makes it a valuable tool in pharmacological research. Studies focus on its absorption rates, distribution volume, and metabolic pathways to optimize dosing regimens for better patient outcomes .

2. Development of Novel Therapies

  • The stable isotope variant, Tolcapone D7, is used in research to trace metabolic pathways and understand drug interactions at a molecular level. This can lead to advancements in personalized medicine approaches for Parkinson's disease management .

Efficacy Comparison of Tolcapone vs. Placebo

StudySample SizeDurationDosagePrimary OutcomeResults
Study 1298 patients12 months100/200 mg TIDUPDRS ScoresSignificant improvement in daily living activities
Study 280 patients26 weeks100 mg TIDCognitive FunctionImproved cognitive scores compared to placebo

Adverse Effects Profile

Adverse EffectTolcapone (100 mg)Tolcapone (200 mg)Placebo
Dyskinesia51%64%18%
Diarrhea13%19%14%

Mechanism of Action

Tolcapone D7 exerts its effects by selectively and reversibly inhibiting the enzyme catechol-O-methyltransferase (COMT). This inhibition reduces the metabolism of levodopa to 3-O-methyldopa, thereby increasing the availability of levodopa in the brain. The increased levodopa levels enhance dopamine synthesis and release, improving motor function in patients with Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds

    Entacapone: Another COMT inhibitor used in the treatment of Parkinson’s disease. It has a shorter half-life and is less potent compared to tolcapone.

    Opicapone: A newer COMT inhibitor with a longer half-life and once-daily dosing regimen.

Uniqueness of Tolcapone D7

This compound is unique due to its deuterated form, which provides enhanced stability and potentially improved pharmacokinetic properties compared to non-deuterated tolcapone. This makes it a valuable tool in pharmacological research and therapeutic applications .

Biological Activity

Tolcapone D7, a deuterium-labeled derivative of tolcapone, is primarily recognized for its role as a selective and potent inhibitor of catechol-O-methyltransferase (COMT), an enzyme that metabolizes catecholamines, including dopamine. This compound has garnered attention in the context of Parkinson's disease (PD) treatment due to its ability to enhance the efficacy of levodopa by prolonging its action in the brain. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Tolcapone functions by inhibiting COMT, which leads to increased levels of levodopa in the central nervous system (CNS). By preventing the breakdown of levodopa, tolcapone enhances dopaminergic signaling, which is crucial for managing motor symptoms in PD patients. The unique feature of this compound is its deuterium labeling, which may influence its pharmacokinetic properties and stability compared to non-labeled tolcapone.

Research Findings

  • Inhibition of Trophoblast Migration : A study indicated that tolcapone inhibited the migration and invasion of trophoblast cells in vitro. This effect was associated with alterations in protein expressions related to epithelial-mesenchymal transition (EMT), specifically increased E-cadherin and decreased Snail and Twist expressions. The study demonstrated that tolcapone could suppress trophoblast invasion in a dose-dependent manner, suggesting potential implications for pregnancy-related conditions .
  • Clinical Efficacy in Parkinson's Disease : A systematic review encompassing 32 studies with 4780 patients revealed that tolcapone significantly reduced "off" time by a median of 2.1 hours per day and improved quality of life metrics. The review highlighted that adherence to hepatic function monitoring mitigated safety concerns related to liver toxicity .
  • Cognitive Function Improvement : In a double-blind, placebo-controlled trial involving 80 PD patients, those treated with tolcapone showed significant improvements in cognitive function and motor symptoms compared to placebo over a 26-week period .

Safety Profile

Despite its efficacy, the use of tolcapone has been limited due to safety concerns, particularly regarding hepatotoxicity. A systematic review identified cases of severe liver injury associated with tolcapone use; however, these incidents were often linked to non-compliance with monitoring protocols . The overall incidence of liver enzyme elevation was reported at 0.9%, underscoring the importance of regular liver function tests during treatment.

Table 1: Summary of Clinical Outcomes from Studies on Tolcapone

Study ReferenceSample SizeTreatment DurationMedian Reduction in "Off" Time (hours)Improvement in UPDRS Score
4780Varied2.1Significant
8026 weeksNot SpecifiedSignificant
2986 monthsNot SpecifiedSignificant

Case Studies

  • Case Study on Trophoblast Inhibition : In vitro experiments demonstrated that low concentrations of tolcapone stimulated proliferation in trophoblast cell lines while higher concentrations inhibited invasion. This dual effect highlights the compound's potential therapeutic applications beyond PD .
  • Long-term Use : A longitudinal study indicated that patients who adhered strictly to monitoring guidelines experienced significant benefits from tolcapone without severe adverse events. This emphasizes the necessity for careful patient management when using this medication .

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study Tolcapone’s cognitive-enhancing effects?

Tolcapone’s procognitive effects are typically evaluated using reverse-translated EEG-based tasks, such as the 5-choice continuous performance test (5C-CPT), which measures response inhibition and attention. Additionally, the MATRICS Consensus Cognitive Battery (MCCB) is employed to assess domains like verbal fluency and visual learning in healthy subjects stratified by baseline performance or COMT genotype (e.g., rs4680 polymorphisms) . These models allow for biomarker-informed analysis, such as frontal P200 amplitude changes during task performance.

Q. What biomarkers are critical for assessing Tolcapone’s impact on impulsivity and decision-making?

Key biomarkers include delay discounting rates (measuring preference for immediate vs. delayed rewards) and EEG-derived metrics like frontal P200 amplitude during response inhibition tasks. Behavioral correlates, such as false alarm rates in the 5C-CPT, are also quantified. These biomarkers are linked to prefrontal dopamine modulation, as Tolcapone’s COMT inhibition increases cortical dopamine availability, which is genotype-dependent (e.g., Met/Met vs. Val/Val carriers) .

Q. How should researchers design studies to evaluate Tolcapone’s safety in pregnancy?

Preclinical studies using murine models are essential. For example, administer Tolcapone during early/mid-gestation in mice and monitor fetal viability, placental histopathology (e.g., trophoblast invasion defects), and maternal biomarkers like proteinuria or hypertension. Dose-dependent effects on Snail/Twist/E-cadherin signaling in placental cells (e.g., HTR8/SVneo lines) should be validated via Western blotting .

Advanced Research Questions

Q. How can contradictory findings on Tolcapone’s cognitive effects across performance baselines be reconciled?

Tolcapone exhibits an inverted U-shaped response: it enhances cognition in low-baseline performers but may impair high performers due to excessive prefrontal dopamine levels. To address this, stratify subjects by baseline task performance and genotype (e.g., COMT rs4680). Use adaptive trial designs with EEG monitoring to track real-time neural changes, such as P200 amplitude modulation during response inhibition .

Q. What methodologies are recommended for investigating genotype-dependent responses to Tolcapone?

Incorporate pharmacogenetic profiling, focusing on COMT Val158Met (rs4680) polymorphisms. Genotype participants before randomization and use fMRI or EEG to link neural activity (e.g., frontoparietal activation) to behavioral outcomes. For example, Met/Met carriers show greater exploratory behavior improvements, while Val/Val carriers may require dose adjustments .

Q. How can microphysiology systems (MPS) improve Tolcapone’s hepatotoxicity risk assessment?

Use human liver MPS platforms to compare Tolcapone and Entacapone metabolism. Measure hepatotoxicity markers (e.g., ALT/AST release) and integrate multi-omics data (transcriptomics, metabolomics) via databases like MPS-Db. This approach identifies differential effects on cytochrome P450 pathways and glucuronidation efficiency, explaining Tolcapone’s higher hepatotoxicity risk despite structural similarity to Entacapone .

Q. What advanced techniques are needed to study Tolcapone’s anti-amyloidogenic properties?

Employ X-ray crystallography and surface plasmon resonance (SPR) to characterize Tolcapone’s binding affinity to transthyretin (TTR) variants. Validate stabilization effects using biophysical assays (e.g., thermal shift assays) and transgenic mouse models of leptomeningeal amyloidosis. Cross-referencing with clinical pharmacokinetics data ensures blood-brain barrier penetration is sufficient for CNS efficacy .

Q. How should researchers address conflicting data on Tolcapone’s effects on social behavior?

Utilize double-blind, placebo-controlled paradigms with behavioral economics tasks (e.g., ultimatum game) to quantify fairness and altruism. Pair these with fMRI to assess mesocorticolimbic dopamine dynamics. Control for baseline dopamine levels via cerebrospinal fluid (CSF) analysis or PET imaging, as Tolcapone’s effects are state-dependent .

Q. Methodological Considerations

Q. What statistical approaches are optimal for analyzing Tolcapone’s dose-response relationships?

Use mixed-effects models to account for inter-subject variability in genotype and baseline performance. For preclinical toxicity studies, apply probit analysis to determine LD₅₀/ED₅₀ values. In EEG studies, time-frequency analysis (e.g., wavelet transforms) can resolve task-specific oscillatory dynamics (e.g., theta-gamma coupling during attentional control) .

Q. How can metabonomics enhance Tolcapone’s pharmacokinetic profiling?

Apply LC-MS-based metabonomics to identify Tolcapone metabolites (e.g., 3-O-methyl-tolcapone) in rodent urine or plasma. Use multivariate analysis (PCA/PLS-DA) to correlate metabolite patterns with hepatotoxicity or efficacy endpoints. This approach reveals metabolic pathways impacted by COMT inhibition, such as catecholamine clearance .

Properties

Molecular Formula

C14H11NO5

Molecular Weight

280.28 g/mol

IUPAC Name

(3,4-dihydroxy-5-nitrophenyl)-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]methanone

InChI

InChI=1S/C14H11NO5/c1-8-2-4-9(5-3-8)13(17)10-6-11(15(19)20)14(18)12(16)7-10/h2-7,16,18H,1H3/i1D3,2D,3D,4D,5D

InChI Key

MIQPIUSUKVNLNT-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])[2H])[2H])C([2H])([2H])[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-]

Origin of Product

United States

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